REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[N:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH2:27][Cl:28])[CH:22]=1>CN(C)C=O>[Cl-:28].[C:14]1([P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:27][C:23]2[CH:22]=[N:21][CH:26]=[CH:25][CH:24]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC(=CC=C1)CCl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes in a microwave apparatus
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
rinsed with dimethylformamide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether, and dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[P+](CC=1C=NC=CC1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |